molecular formula C6H5Cl2NO B15124895 O-(2,4-dichlorophenyl)hydroxylamine

O-(2,4-dichlorophenyl)hydroxylamine

Cat. No.: B15124895
M. Wt: 178.01 g/mol
InChI Key: LXJLVXUEOSGHHP-UHFFFAOYSA-N
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Description

O-(2,4-dichlorophenyl)hydroxylamine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-dichlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-dichlorophenyl)hydroxylamine typically involves the reaction of 2,4-dichloronitrobenzene with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent, such as iron powder or tin chloride, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

O-(2,4-dichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O-(2,4-dichlorophenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,4-dichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of specific biochemical reactions, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • O-(2,4-dichlorobenzyl)hydroxylamine
  • O-(2,4-dichlorophenyl)hydroxylamine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Biological Activity

O-(2,4-Dichlorophenyl)hydroxylamine is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is primarily recognized for its role in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to produce stable oxime derivatives, which are crucial in various organic synthesis reactions. The compound's hydroxylamine functional group allows it to participate in redox reactions, contributing to its biochemical versatility.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Enzyme Interaction : The compound can act as a nucleophile, forming covalent bonds with active site residues of enzymes. This interaction can lead to either inhibition or modification of enzymatic activity, depending on the specific context and target enzyme.
  • Gene Expression : It has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, impacting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it relevant in drug design and development.

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its ability to form covalent bonds with target biomolecules. This can result in enzyme inhibition or activation based on the specific targets involved. The compound’s reactivity is attributed to its electrophilic nature, allowing it to engage with nucleophilic sites on proteins and enzymes .

Inhibition Studies

A study involving the red alga Porphyridium cruentum demonstrated that hydroxylamine significantly inhibited oxygen evolution in photosynthesis. When treated with hydroxylamine, the alga showed a marked decrease in oxygen production over time, confirming its role as an inhibitor in photosynthetic processes .

Enzyme Mechanism Exploration

This compound has been utilized as a tool for studying enzyme mechanisms. For instance, research on various enzymes has shown that this compound can selectively inhibit enzyme activity by modifying key residues within the active sites. This property is particularly valuable in dissecting enzyme function and understanding metabolic pathways.

Applications

This compound has several applications across different fields:

  • Organic Chemistry : Used as a reagent for introducing aminooxy groups in organic synthesis.
  • Biochemistry : Employed in enzyme mechanism studies and protein modifications.
  • Pharmaceutical Development : Investigated for potential therapeutic applications due to its biological activity.
  • Environmental Science : Its interactions with pollutants suggest potential use in bioremediation efforts .

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionForms covalent bonds with enzymes leading to inhibition or modification
Gene Expression ModulationAlters expression through interactions with transcription factors
Antimicrobial PropertiesExhibits potential antimicrobial effects relevant for drug development
Photosynthetic InhibitionInhibits oxygen evolution in algal species

Properties

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

IUPAC Name

O-(2,4-dichlorophenyl)hydroxylamine

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-2-6(10-9)5(8)3-4/h1-3H,9H2

InChI Key

LXJLVXUEOSGHHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)ON

Origin of Product

United States

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